molecular formula C16H22N2O3 B5843580 [(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] benzoate

[(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] benzoate

Cat. No.: B5843580
M. Wt: 290.36 g/mol
InChI Key: GOAHXSWMTGPHHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] benzoate is an organic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a piperidine ring substituted with hydroxy and tetramethyl groups, as well as an amino benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

[(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced hydroxylamines, and substituted piperidine compounds.

Mechanism of Action

The mechanism of action of [(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] benzoate involves its ability to interact with molecular targets through hydrogen bonding and redox reactions. The compound can scavenge reactive oxygen species, thereby reducing oxidative stress and preventing cellular damage . It also interacts with specific enzymes and proteins, modulating their activity and contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] benzoate is unique due to its combined structural features of a piperidine ring and a benzoate moiety, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-15(2)10-13(11-16(3,4)18(15)20)17-21-14(19)12-8-6-5-7-9-12/h5-9,20H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAHXSWMTGPHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NOC(=O)C2=CC=CC=C2)CC(N1O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] benzoate
Reactant of Route 2
Reactant of Route 2
[(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] benzoate
Reactant of Route 3
[(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] benzoate
Reactant of Route 4
[(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] benzoate
Reactant of Route 5
[(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] benzoate
Reactant of Route 6
[(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino] benzoate

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